molecular formula C12H15N3OS B14160389 2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide CAS No. 590376-87-7

2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B14160389
CAS No.: 590376-87-7
M. Wt: 249.33 g/mol
InChI Key: MHIYQGCTDBYPGI-UHFFFAOYSA-N
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Description

2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 2-methylphenylcarbonyl moiety and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves the reaction of 2-methylbenzoyl chloride with N-(prop-2-en-1-yl)hydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the hydrazinecarbothioamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methylphenyl)carbonyl]-N-methylhydrazinecarbothioamide
  • 2-[(2-methylphenyl)carbonyl]-N-ethylhydrazinecarbothioamide
  • 2-[(2-methylphenyl)carbonyl]-N-(prop-2-yn-1-yl)hydrazinecarbothioamide

Uniqueness

2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is unique due to the presence of the prop-2-en-1-yl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

590376-87-7

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

1-[(2-methylbenzoyl)amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C12H15N3OS/c1-3-8-13-12(17)15-14-11(16)10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,17)

InChI Key

MHIYQGCTDBYPGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=S)NCC=C

Origin of Product

United States

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